4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Overview
Description
4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Aminoalkyne: This involves the reaction of 4-methoxybenzylamine with ethyl propiolate under basic conditions to form the aminoalkyne intermediate.
Esterification: The aminoalkyne is then reacted with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate aldehyde.
Reduction: Formation of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate alcohol.
Substitution: Formation of nitrated or halogenated derivatives.
Scientific Research Applications
4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the complex ester and alkyne functionalities.
4,4’-Difluorobenzophenone: Contains aromatic rings and ester functionalities but differs in the substitution pattern and overall structure.
Uniqueness
4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its combination of an aminoalkyne and ester functionalities, which provide it with distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFBHRDVWZCUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407738 | |
Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181647-10-9 | |
Record name | 4-[Ethyl[(4-methoxyphenyl)methyl]amino]-2-butyn-1-yl α-cyclohexyl-α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181647-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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